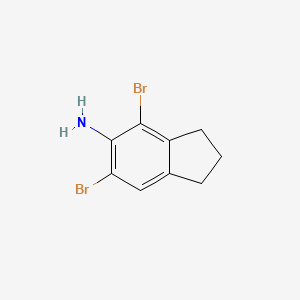![molecular formula C12H23N3 B11732043 heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl[(1-méthyl-1H-pyrazol-3-yl)méthyl]amine est un composé organique appartenant à la classe des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes en synthèse organique et en chimie médicinale. Ce composé est caractérisé par un groupe heptyle lié à un cycle pyrazole, qui est en outre substitué par un groupe méthyle sur l'atome d'azote et un groupe méthylamine en position 3 du cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'heptyl[(1-méthyl-1H-pyrazol-3-yl)méthyl]amine implique généralement la réaction de l'heptylamine avec le 1-méthyl-1H-pyrazole-3-carbaldéhyde. La réaction est effectuée en présence d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour donner le produit souhaité. Les conditions réactionnelles impliquent généralement le reflux des réactifs dans un solvant approprié comme l'éthanol ou le méthanol.
Méthodes de production industrielle
À l'échelle industrielle, la production d'heptyl[(1-méthyl-1H-pyrazol-3-yl)méthyl]amine peut impliquer des procédés à écoulement continu pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs sont essentiels pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
L'heptyl[(1-méthyl-1H-pyrazol-3-yl)méthyl]amine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile où le groupe amine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres comme le tétrahydrofurane.
Substitution : Nucléophiles tels que les halogénures, les cyanures ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'oxydes ou de dérivés hydroxylés correspondants.
Réduction : Formation de dérivés aminés réduits.
Substitution : Formation de dérivés pyrazoles substitués.
Applications De Recherche Scientifique
L'heptyl[(1-méthyl-1H-pyrazol-3-yl)méthyl]amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploité pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production d'agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme d'action de l'heptyl[(1-méthyl-1H-pyrazol-3-yl)méthyl]amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques.
Mécanisme D'action
The mechanism of action of heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Méthyl-1H-pyrazole-3-amine : Un composé étroitement apparenté ayant des caractéristiques structurelles similaires, mais sans le groupe heptyle.
Heptylamine : Un autre composé apparenté qui contient le groupe heptyle, mais qui n'a pas le cycle pyrazole.
Unicité
L'heptyl[(1-méthyl-1H-pyrazol-3-yl)méthyl]amine est unique en raison de la présence à la fois du groupe heptyle et du cycle pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications polyvalentes dans divers domaines, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
N-[(1-methylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-4-5-6-7-9-13-11-12-8-10-15(2)14-12/h8,10,13H,3-7,9,11H2,1-2H3 |
Clé InChI |
OBUSAPXTJAKINK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCC1=NN(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731967.png)

![1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine](/img/structure/B11731972.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731973.png)

![(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731984.png)
![(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731986.png)
![2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline](/img/structure/B11731987.png)
![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)

![N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732012.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732021.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)

